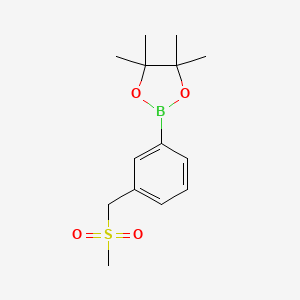

![molecular formula C14H15N3O3 B2764804 1-methyl-3-(prop-2-yn-1-yl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921497-68-9](/img/structure/B2764804.png)

1-methyl-3-(prop-2-yn-1-yl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-methyl-3-(prop-2-yn-1-yl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core and the addition of the propargyl and propoxy groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core suggests that the compound may have interesting electronic properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. The propargyl group, for example, is known to participate in a variety of reactions, including oxidative coupling reactions .Applications De Recherche Scientifique

Antithrombotic Compounds Synthesis

Research on pyrido[4,3-d]pyrimidine-2,4-diones has led to the development of new antithrombotic compounds with favorable cerebral and peripheral effects. These compounds were synthesized from enamine in good yield through methods including thermal fusion with ureas, demonstrating the potential of pyrimidine derivatives in creating therapeutics for blood clot prevention (Furrer, Wágner, & Fehlhaber, 1994).

Photophysical Properties and pH-Sensing Application

Pyrimidine-phthalimide derivatives have been designed and synthesized, showing significant solid-state fluorescence emission and positive solvatochromism. These properties indicate their potential application in developing novel colorimetric pH sensors and logic gates for specific uses, highlighting the versatility of pyrimidine derivatives in material science (Yan et al., 2017).

Supramolecular Assemblies

Pyrimidine derivatives have been used to create novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies demonstrate the potential of pyrimidine derivatives in forming complex structures through hydrogen bonding, which could be applied in the development of new materials and nanotechnology applications (Fonari et al., 2004).

Antimicrobial Activity

New Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids have shown variable antibacterial activities, suggesting their potential as antibacterial and antitumor agents. This application demonstrates the role of pyrimidine derivatives in pharmaceutical research, aiming to develop new treatments for bacterial infections and cancer (Alwan, Al Kaabi, & Hashim, 2014).

Urease Inhibition

Pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives have been studied for their urease inhibition activity, indicating their potential use in treating diseases related to the urease enzyme, such as peptic ulcers caused by Helicobacter pylori. This highlights the application of pyrimidine derivatives in discovering new enzyme inhibitors (Rauf et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-methyl-5-propoxy-3-prop-2-ynylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-4-8-17-13(18)11-10(20-9-5-2)6-7-15-12(11)16(3)14(17)19/h1,6-7H,5,8-9H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSTFNCPVVFSOJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC#C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-(prop-2-yn-1-yl)-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2764722.png)

![3-(1H-pyrazol-1-yl)-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}benzamide](/img/structure/B2764723.png)

![4-[(4-Methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2764724.png)

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2764725.png)

![6'-Bromo-3',4'-dihydro-1'h-spiro[azetidine-2,2'-naphthalene]](/img/structure/B2764728.png)

![N-(2-methoxyphenyl)-7-(4-methoxyphenyl)-2,5-dimethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2764730.png)

![N-cyclohexyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2764733.png)

![cyclohex-3-en-1-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2764738.png)

![3-(2-chlorobenzyl)-6-ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2764739.png)

![1-(2-Furylmethyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2764740.png)

![1-methyl-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2764742.png)